(3E)-5-bromo-5,5-difluoropenta-1,3-diene

Description

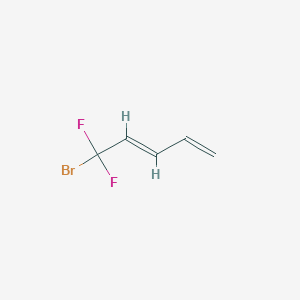

(3E)-5-Bromo-5,5-difluoropenta-1,3-diene is a halogenated diene characterized by a conjugated 1,3-diene backbone with bromine and two fluorine atoms substituted at the terminal carbon (C5). The stereoelectronic effects of the electron-withdrawing halogens (Br and F) influence its reactivity, stability, and electronic properties.

Properties

IUPAC Name |

(3E)-5-bromo-5,5-difluoropenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2/c1-2-3-4-5(6,7)8/h2-4H,1H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKMNPPXJMOFFH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Halogen substituents significantly alter HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies. For example:

- In pyridino-cyclohexa-1,3-diene irontricarbonyl complexes, the HOMO is localized on the metal and diene ring, while the LUMO resides on the methylpyridine moiety . This suggests electron density shifts from electron-rich regions (metal/diene) to electron-deficient regions (pyridine).

- Inference for Target Compound : The bromine and fluorine substituents in (3E)-5-bromo-5,5-difluoropenta-1,3-diene likely lower the HOMO energy due to their electron-withdrawing nature, reducing nucleophilicity compared to alkyl-substituted analogs like (3E)-5,5-dimethylhexa-1,3-diene .

Table 1: Electronic Properties of Selected Dienes

*Theoretical estimates based on substituent effects; experimental validation required.

Physicochemical Properties

Stability and Reactivity

- Cyclohexadiene Derivatives : (R)-5-Isopropyl-2-methylcyclohexa-1,3-diene exhibits good stability, attributed to steric protection from isopropyl and methyl groups .

- Linear Dienes : (3E)-5,5-Dimethylhexa-1,3-diene has moderate stability, with safety data indicating standard handling protocols for volatile organics .

- However, steric hindrance from halogens could mitigate reactivity.

Physical Properties

- Boiling Point and Volatility : Halogenation typically increases molecular weight and boiling point. For example, (R)-5-isopropyl-2-methylcyclohexa-1,3-diene has a flash point of 53°C and vapor pressure of 255 Pa at 25°C . The target compound is expected to have higher boiling points due to Br/F substitution.

Functional and Application Comparison

Table 2: Functional Roles of Comparable Dienes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.